2-Ethyl-8-methoxyquinoline
Description
2-Ethyl-8-methoxyquinoline is a substituted quinoline derivative featuring an ethyl group at position 2 and a methoxy group at position 8. Its synthesis typically involves nucleophilic substitution or alkylation reactions. For example, 8-methoxyquinoline derivatives are synthesized via etherification of 8-hydroxyquinoline with alkyl halides in the presence of potassium carbonate (). The ethyl group at position 2 can be introduced using ethyl iodide under reflux conditions (similar to ).
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-ethyl-8-methoxyquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-10-8-7-9-5-4-6-11(14-2)12(9)13-10/h4-8H,3H2,1-2H3 |
InChI Key |
MZFNUHASPHZVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2OC)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
8-Methoxyquinoline
- Structure : Lacks the ethyl group at position 2.
- Synthesis: Prepared via etherification of 8-hydroxyquinoline with methyl halides ().
- Properties: The absence of the ethyl group reduces steric hindrance and lipophilicity compared to 2-ethyl-8-methoxyquinoline.
- Applications : Serves as a precursor for antimalarial agents and metal-chelating ligands .
8-Hydroxy-2-methylquinoline
- Structure : Features a hydroxyl group at position 8 and a methyl group at position 2 ().
- Properties : The hydroxyl group enables hydrogen bonding (forming dimers in the crystal lattice) and metal chelation, while the methyl group provides minimal steric bulk. This compound exhibits luminescence in aluminum derivatives, suggesting utility in optoelectronics .
- Contrast: The hydroxyl group increases polarity and reduces metabolic stability compared to the methoxy group in this compound.
4-Chloro-2-methylthio-8-methylquinoline (13a) and 4-Chloro-2-ethylthio-8-methylquinoline (13b)
- Structure : Chloro (position 4), thioether (position 2), and methyl (position 8) substituents ().
- Synthesis: Prepared via alkylation of quinolinethiones with methyl or ethyl halides.
- Properties : The chloro group enhances electrophilicity, making these compounds reactive toward nucleophilic substitution. The thioether group (methylthio or ethylthio) contributes to lipophilicity and may undergo oxidation to sulfoxides.
8-(2,2,2-Trifluoroethoxy)quinoline
- Structure : Contains a trifluoroethoxy group at position 8 ().
- Properties: The electron-withdrawing trifluoroethoxy group reduces electron density on the quinoline ring, enhancing resistance to oxidation. Crystal structures reveal intermolecular C–F⋯π and π–π interactions, which could influence material properties like solubility and aggregation .
- Contrast: The fluorine atoms improve metabolic stability but may reduce bioavailability compared to the methoxy group in this compound.
8-(2-Aminoethoxy)-2-methylquinoline Dihydrochloride
- Structure: Aminoethoxy group at position 8 and methyl at position 2 ().
- Properties: The amino group introduces basicity, enabling salt formation (e.g., dihydrochloride) for improved water solubility.
- Contrast: The amino group increases polarity and bioavailability compared to the methoxy group in this compound .
3-Ethyl-8-methylquinolin-2-amine Hydrochloride
- Structure : Ethyl (position 3), methyl (position 8), and amine (position 2) groups ().
- Properties : The amine group participates in hydrogen bonding, while the ethyl and methyl groups enhance lipophilicity. The hydrochloride salt improves solubility for pharmaceutical use.
- Contrast: The amine substituent at position 2 offers distinct reactivity (e.g., nucleophilic addition) compared to the ethyl group in this compound .
Comparative Data Table
Key Findings and Implications
- Lipophilicity: The ethyl group in this compound enhances membrane permeability compared to hydroxyl or amino derivatives .
- Electronic Effects : Methoxy and trifluoroethoxy groups modulate electron density, affecting stability and reactivity .
- Biological Activity: Amino and hydroxyl substituents improve target interaction but may reduce metabolic stability compared to methoxy or ethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
